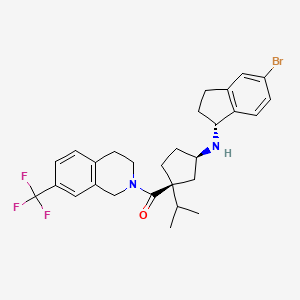
3-Iodo-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-nitroaniline is an aromatic compound characterized by the presence of an iodine atom and a nitro group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-nitroaniline typically involves the iodination of 2-nitroaniline. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of acetic acid at room temperature, yielding high purity and selectivity . Another method involves the reaction of 4-nitroaniline with iodine and silver acetate .
Industrial Production Methods: Industrial production of this compound often employs similar iodination techniques but on a larger scale. The use of N-iodosuccinimide in solid-state by grinding at room temperature is favored due to its high yield, short reaction time, and non-hazardous work-up procedure .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-2-nitroaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Sodium nitrite and copper cyanide are used for the substitution of the iodine atom.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-nitroaniline involves its reactivity towards various chemical reagents. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it towards nucleophilic substitution . The iodine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-4-nitroaniline: Similar in structure but with different positions of the iodine and nitro groups.
2-Nitroaniline: Lacks the iodine atom, making it less reactive towards nucleophilic substitution.
4-Nitroaniline: The nitro group is in a different position, affecting its reactivity and applications.
Uniqueness: 3-Iodo-2-nitroaniline is unique due to the presence of both an iodine atom and a nitro group on the aniline ring. This combination of substituents imparts distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
IUPAC Name |
3-iodo-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURLZSSAVLKVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)


![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)
![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)
![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)

![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)

![2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B2646509.png)


